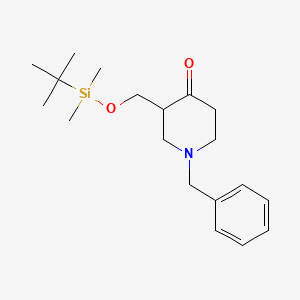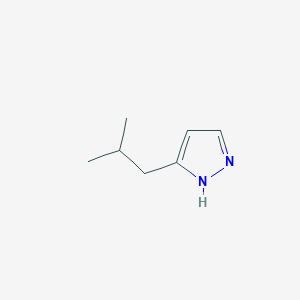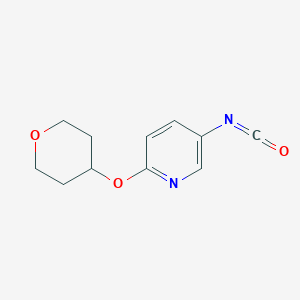
5-Isocyanato-2-(oxan-4-yloxy)pyridine
Übersicht
Beschreibung
5-Isocyanato-2-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H12N2O3 . It is used in various scientific experiments and has several applications in scientific research.
Synthesis Analysis
The synthesis of 5-Isocyanato-2-(oxan-4-yloxy)pyridine involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-2-(oxan-4-yloxy)pyridine is determined by its molecular formula, C11H12N2O3 . The specific structural details are not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 5-Isocyanato-2-(oxan-4-yloxy)pyridine are complex and depend on the conditions and reagents used. The specific reactions are not detailed in the available resources .Physical And Chemical Properties Analysis
5-Isocyanato-2-(oxan-4-yloxy)pyridine has a molecular weight of 220.22 g/mol. Other physical and chemical properties are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds structurally related to 5-Isocyanato-2-(oxan-4-yloxy)pyridine, such as those incorporating oxadiazole and pyridine units, have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, with some derivatives being notably more active than conventional drugs like isoniazid, streptomycin, and ethambutol (Navarrete-Vázquez et al., 2007). This highlights the potential of pyridine derivatives in contributing to the development of new antimycobacterial agents.
Catalytic Applications
Rhodium-catalyzed reactions involving isocyanates, including potentially those similar to 5-Isocyanato-2-(oxan-4-yloxy)pyridine, have been explored for the synthesis of biologically relevant compounds. The addition of an alkenyl C-H bond to isocyanates via sp(2) C-H bond activation followed by intramolecular cyclization facilitates the production of 5-ylidene pyrrol-2(5H)-ones. These reactions can be performed under mild, neutral conditions without generating hazardous waste, emphasizing their environmental and practical benefits in organic synthesis (Hou et al., 2013).
Environmental and Water Treatment Research
Studies on the degradation mechanism of nitrogen heterocyclic compounds like pyridine in drinking water through dielectric barrier discharge (DBD) systems indicate the broader relevance of pyridine derivatives in environmental science. Such research sheds light on the potential pathways and effectiveness of DBD systems in treating water contaminated with heterocyclic compounds, potentially including derivatives of 5-Isocyanato-2-(oxan-4-yloxy)pyridine (Li et al., 2017).
Heterocyclic Compounds in Medicinal Chemistry
The broad utility of heterocyclic compounds, particularly those incorporating pyridine rings, is well-documented in medicinal chemistry. These compounds serve as key scaffolds in the development of therapeutic agents targeting a wide array of diseases, underscoring the potential of 5-Isocyanato-2-(oxan-4-yloxy)pyridine and its derivatives in contributing to novel drug development (Deep et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-isocyanato-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-13-9-1-2-11(12-7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURMCGRWRMOXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640290 | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanato-2-(oxan-4-yloxy)pyridine | |
CAS RN |
912569-54-1 | |
| Record name | 5-Isocyanato-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




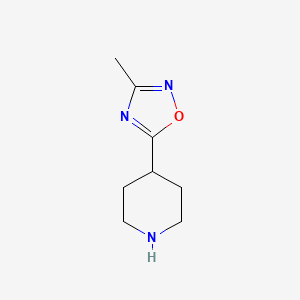
![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
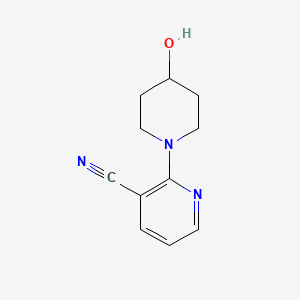
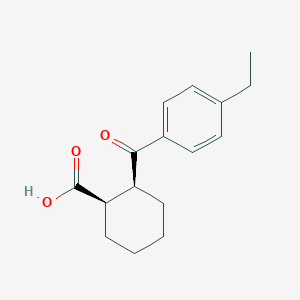
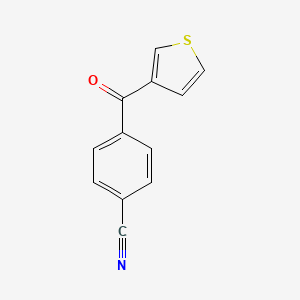



![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)


